molecular formula C22H23N5O2S B278098 2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide

2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide

Cat. No. B278098
M. Wt: 421.5 g/mol
InChI Key: SOYOZSABBKTHDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in medical and pharmaceutical fields. This compound is a member of the triazolo-thiadiazole family and is synthesized using a specific method.

Mechanism of Action

The exact mechanism of action of 2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide is not fully understood. However, studies have suggested that this compound may act by inhibiting specific enzymes and signaling pathways that are involved in various disease processes. It may also modulate the immune system and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide has various biochemical and physiological effects. It has been shown to reduce inflammation, induce apoptosis in cancer cells, and improve cognitive function. It has also been shown to have antimicrobial activity against various pathogens.

Advantages and Limitations for Lab Experiments

The advantages of using 2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide in lab experiments include its potential as a drug candidate for the treatment of various diseases and its ability to modulate specific enzymes and signaling pathways. However, limitations include the lack of understanding of its exact mechanism of action and potential side effects.

Future Directions

For research on 2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide include further studies on its mechanism of action, potential side effects, and optimization of its chemical structure for improved efficacy. It may also be studied for its potential as a drug candidate for the treatment of other diseases such as autoimmune disorders and viral infections. Additionally, research may focus on the development of novel drug delivery systems for this compound.
In conclusion, 2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide is a promising chemical compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in medical and pharmaceutical fields.

Synthesis Methods

The synthesis of 2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide involves the reaction of 2,4-dimethylphenol, 5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylaniline, and acetic anhydride. The reaction takes place under specific conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization.

Scientific Research Applications

2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide has shown potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and drug discovery. This compound has been studied extensively for its potential as an anticancer agent, anti-inflammatory agent, and antimicrobial agent. It has also shown potential as a drug candidate for the treatment of Alzheimer's disease and Parkinson's disease.

properties

Product Name

2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide

Molecular Formula

C22H23N5O2S

Molecular Weight

421.5 g/mol

IUPAC Name

2-(2,4-dimethylphenoxy)-N-[5-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide

InChI

InChI=1S/C22H23N5O2S/c1-5-19-24-25-22-27(19)26-21(30-22)16-8-7-14(3)17(11-16)23-20(28)12-29-18-9-6-13(2)10-15(18)4/h6-11H,5,12H2,1-4H3,(H,23,28)

InChI Key

SOYOZSABBKTHDZ-UHFFFAOYSA-N

SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=C(C=C(C=C4)C)C

Canonical SMILES

CCC1=NN=C2N1N=C(S2)C3=CC(=C(C=C3)C)NC(=O)COC4=C(C=C(C=C4)C)C

Origin of Product

United States

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